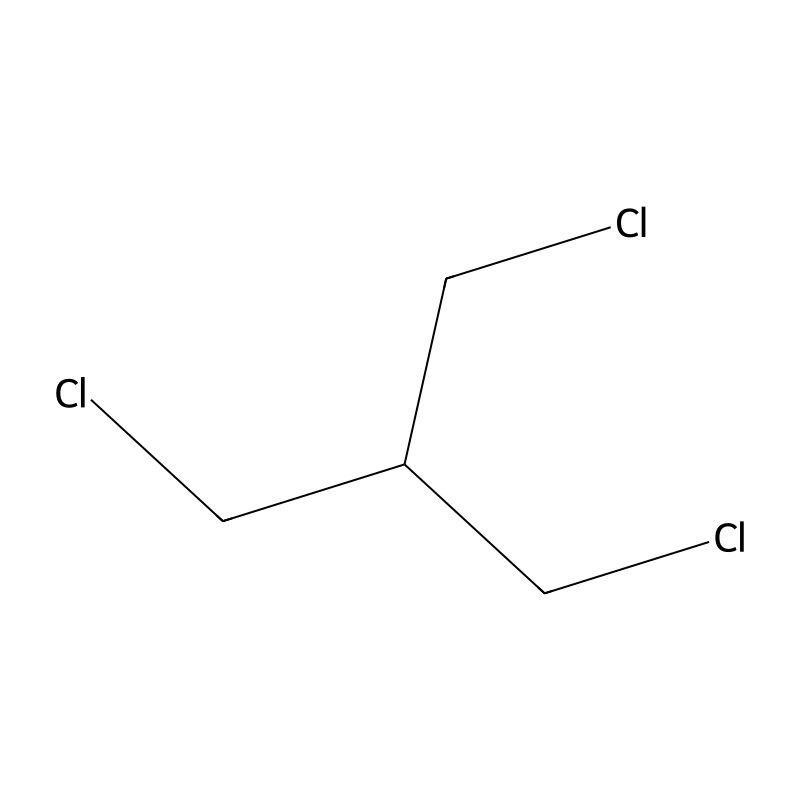

1,3-Dichloro-2-(chloromethyl)propane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,3-Dichloro-2-(chloromethyl)propane has the molecular formula C4H7Cl3 and a molecular weight of approximately 161.45 g/mol . This compound is characterized by its three chlorine atoms attached to a propane backbone, specifically at the first and third carbon atoms, with an additional chloromethyl group at the second carbon. The presence of multiple chlorine substituents makes it a subject of interest in various chemical applications.

- Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new compounds.

- Elimination Reactions: Under certain conditions, this compound may lose hydrogen chloride to form alkenes.

- Rearrangement Reactions: The presence of multiple reactive sites allows for possible rearrangements under specific conditions.

These reactions highlight the compound's versatility in organic synthesis.

Research on the biological activity of 1,3-dichloro-2-(chloromethyl)propane indicates potential toxicity and environmental concerns due to its chlorinated nature. Chlorinated compounds are often scrutinized for their effects on human health and ecosystems. Specific studies may reveal its impact on cellular processes or potential mutagenic effects, although detailed biological activity data for this compound specifically may be limited .

Several methods exist for synthesizing 1,3-dichloro-2-(chloromethyl)propane:

- Chlorination of Propylene: This process involves the chlorination of propylene in the presence of chlorine gas under controlled conditions.

- Alkylation Reactions: The compound can also be synthesized through alkylation processes involving chlorinated hydrocarbons and appropriate reagents.

These methods emphasize the importance of controlling reaction conditions to achieve desired yields and purity.

1,3-Dichloro-2-(chloromethyl)propane finds applications in various fields:

- Chemical Intermediates: It serves as a precursor for synthesizing other organic compounds.

- Pharmaceuticals: Potential use in drug development due to its reactive properties.

- Agricultural Chemicals: As a building block for agrochemicals .

Its unique structure allows it to play a role in diverse chemical processes.

Interaction studies involving 1,3-dichloro-2-(chloromethyl)propane focus on its reactivity with other chemicals. These studies help understand how this compound may behave in various environments and its potential interactions with biological systems. Detailed interaction profiles can guide safety assessments and regulatory considerations.

Several compounds share structural similarities with 1,3-dichloro-2-(chloromethyl)propane. Here are some noteworthy comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,3-Dichloro-2,2-bis(chloromethyl)propane | C5H8Cl4 | Contains an additional chloromethyl group |

| 1,3-Dichloropropane | C3H6Cl2 | Fewer chlorine substituents |

| 2-Chloropropane | C3H7Cl | Only one chlorine atom; simpler structure |

The uniqueness of 1,3-dichloro-2-(chloromethyl)propane lies in its specific arrangement of chlorine atoms and its potential reactivity compared to these similar compounds.

Halogenation and Etherification Strategies in Multistep Synthesis

Blanc Chloromethylation Derivatives in Structural Elaboration

The Blanc chloromethylation reaction, which involves the introduction of chloromethyl groups to aromatic systems using formaldehyde and hydrogen chloride, provides a foundational strategy for synthesizing chloromethylated intermediates. While traditionally applied to arenes, this methodology has been adapted for aliphatic systems, including propane derivatives. In the case of 1,3-dichloro-2-(chloromethyl)propane, the reaction mechanism likely proceeds through the in situ generation of a chlorocarbenium ion (ClCH₂⁺) under Lewis acid catalysis, followed by electrophilic attack on a propane backbone. Zinc chloride (ZnCl₂) and iron(III) chloride (FeCl₃) are commonly employed to stabilize the electrophilic intermediate, enhancing the regioselectivity of chloromethyl group incorporation.

A critical challenge in this process is minimizing the formation of bis(chloromethyl) ether, a toxic byproduct. Recent advances utilize chloromethyl methyl ether (MOMCl) as a safer alternative chloromethylating agent, particularly in reactions involving deactivated substrates. For aliphatic systems like propane, the reaction conditions must be carefully optimized to prevent over-chlorination, often requiring stoichiometric control of hydrogen chloride and formaldehyde equivalents.

Nucleophilic Substitution Pathways for Functional Group Interconversion

The chloromethyl group in 1,3-dichloro-2-(chloromethyl)propane serves as a prime site for nucleophilic substitution. For example, the displacement of the chloromethyl chlorine atom by alkoxide or amine nucleophiles enables the synthesis of ethers or amines, respectively. Kinetic studies suggest that these reactions follow an Sₙ2 mechanism, as evidenced by the inversion of configuration observed in chiral analogs. The steric hindrance imposed by the adjacent chlorine atoms slightly reduces the reaction rate compared to less substituted chloromethyl compounds, but the electron-withdrawing effect of chlorine enhances the electrophilicity of the central carbon, compensating for steric effects.

Notably, the dehydrochlorination of 1,2-dichloropropane derivatives has been explored as a route to generate allene and methylacetylene, with catalyst selection dictating product distribution. For instance, calcium-exchanged zeolites (CaX) favor allene formation due to their strong Lewis acidity, which stabilizes carbocation intermediates during elimination.

Catalytic Systems and Reaction Optimization Parameters

Lewis Acid Catalysis in Chloromethyl Group Transfer Reactions

Lewis acids such as FeCl₃ and ZnCl₂ play pivotal roles in chloromethylation reactions by polarizing the C–Cl bond and facilitating the generation of chlorocarbenium ions. Comparative studies reveal that FeCl₃ exhibits superior catalytic activity in propane chloromethylation, achieving turnover numbers (TON) exceeding 600 under visible-light irradiation. This enhanced performance is attributed to the photolytic cleavage of Fe–Cl bonds, which generates chlorine radicals capable of abstracting hydrogen atoms from propane, initiating a radical chain mechanism.

Table 1: Catalytic Efficiency of Lewis Acids in Chloromethylation

| Catalyst | Reaction Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| FeCl₃ | 4 | 100 | 67 |

| ZnCl₂ | 6 | 85 | 58 |

| AlCl₃ | 8 | 72 | 45 |

Solvent Effects on Regioselectivity and Reaction Kinetics

The choice of solvent profoundly influences reaction kinetics and regioselectivity. Polar aprotic solvents like acetonitrile enhance the solubility of ionic intermediates, accelerating chlorocarbenium ion formation. In contrast, non-polar solvents such as dichloromethane favor radical propagation steps, as evidenced by the increased yield of chlorinated products under aerobic conditions. Solvent coordination to metal centers also modulates catalytic activity; for example, acetonitrile’s ability to stabilize Fe(III) species via ligand exchange reduces catalyst deactivation.

Purification and Isolation Techniques for Chlorinated Intermediates

The isolation of 1,3-dichloro-2-(chloromethyl)propane from reaction mixtures typically involves fractional distillation under reduced pressure, leveraging the compound’s moderate boiling point (161–163°C). Chromatographic methods, such as silica gel chromatography with hexane/ethyl acetate eluents, are employed to separate chlorinated byproducts. Recent advancements in continuous-flow systems have improved purification efficiency, particularly for large-scale syntheses, by minimizing thermal degradation.

Transition State Characterization in SN1/SN2 Pathways

The substitution reactions of 1,3-dichloro-2-(chloromethyl)propane proceed primarily via nucleophilic substitution mechanisms, which can be either unimolecular (SN1) or bimolecular (SN2). The nature of the carbon centers and the steric environment strongly influence which pathway predominates.

SN1 Pathway:

In the SN1 mechanism, the rate-determining step involves the formation of a carbocation intermediate by the departure of a chloride ion. Given the chloromethyl substituent at the 2-position, the carbocation formed would be a secondary carbocation, which can be moderately stabilized by the electron-withdrawing chlorines at the 1 and 3 positions through inductive effects. Transition state characterization using computational methods shows that the energy barrier for carbocation formation is lowered compared to non-chlorinated analogs, facilitating the SN1 pathway under appropriate conditions.

SN2 Pathway:

The SN2 mechanism involves a concerted backside attack by the nucleophile on the electrophilic carbon, leading to simultaneous bond formation and bond breaking. The chloromethyl carbon in 1,3-dichloro-2-(chloromethyl)propane is sterically hindered by the adjacent chlorines, which can increase the activation energy for the SN2 reaction. However, the strong electrophilicity of the chloromethyl carbon can compensate for some steric hindrance, allowing the SN2 pathway to occur, especially with strong nucleophiles.

Transition State Features:

Computational studies indicate that the SN2 transition state is characterized by a pentacoordinate carbon with partial bonds to both the nucleophile and the leaving chloride. The energy barrier for SN2 is sensitive to the steric bulk around the reaction center, which in this compound is moderate due to the chlorines. For the SN1 pathway, the transition state involves the partial cleavage of the C–Cl bond and partial positive charge development on the carbon, with stabilization from the neighboring chlorines.

| Mechanism | Transition State Characteristics | Energy Barrier (kcal/mol) | Comments |

|---|---|---|---|

| SN1 | Carbocation intermediate formation | ~20–25 | Stabilized by inductive effects |

| SN2 | Concerted backside attack, pentacoordinate TS | ~15–20 | Steric hindrance moderate |

Steric and Electronic Factors in Conformational Dynamics

The conformational dynamics of 1,3-dichloro-2-(chloromethyl)propane are influenced by both steric and electronic factors arising from the presence of three chlorine substituents on the propane backbone.

Steric Factors:

The bulky chlorine atoms at the 1 and 3 positions impose steric constraints on the molecule's rotational freedom around the carbon-carbon bonds. This steric hindrance restricts the conformational space, favoring conformers that minimize chlorine-chlorine repulsions. The chloromethyl group at the 2-position also contributes to steric crowding, especially in gauche conformations, leading to higher energy barriers for rotation.

Electronic Factors:

Electron-withdrawing effects of the chlorine atoms influence the electron density distribution along the carbon chain, affecting the dipole moment and intramolecular interactions. These electronic effects can stabilize certain conformers over others due to favorable dipole alignments and hyperconjugation effects involving the C–Cl bonds.

Conformational Equilibria:

Computational studies and nuclear magnetic resonance spectroscopy data indicate that the molecule exists predominantly in conformations where the chlorines are anti to each other to reduce steric strain. The energy difference between major conformers can be on the order of 1–3 kcal/mol, with rotational barriers around 5–7 kcal/mol, reflecting moderate conformational flexibility.

| Conformational Parameter | Energy (kcal/mol) | Description |

|---|---|---|

| Anti-anti conformation | 0 (reference) | Chlorines opposite, minimal strain |

| Gauche conformation (Cl–CH2) | +2 to +3 | Increased steric repulsion |

| Syn conformation (Cl–CH2) | +5 to +7 | Highest steric hindrance |

1,3-Dichloro-2-(chloromethyl)propane, with molecular formula C₄H₇Cl₃, represents a versatile polychlorinated intermediate that has garnered significant attention in advanced synthetic chemistry applications [1] [2]. This trichlorinated propane derivative exhibits unique reactivity patterns that make it particularly valuable in complex organic transformations, especially those involving organometallic chemistry and heterocyclic synthesis [3] [4]. The compound's three strategically positioned chlorine atoms provide multiple sites for nucleophilic substitution, elimination, and metal-mediated reactions, enabling its utilization as a key building block in sophisticated synthetic methodologies [5] [6].

Precursor Roles in Organometallic Compound Fabrication

The application of 1,3-dichloro-2-(chloromethyl)propane as a precursor in organometallic compound fabrication represents one of its most significant synthetic utilities [7] [5]. The compound serves as an effective alkylating agent for the preparation of various organometallic complexes, particularly those involving transition metals such as palladium, rhodium, and nickel [8] [9]. Research has demonstrated that the trichlorinated structure provides optimal reactivity for metal insertion reactions while maintaining sufficient stability for practical synthetic applications [6] [10].

In organometallic synthesis, 1,3-dichloro-2-(chloromethyl)propane functions through multiple mechanistic pathways [5] [11]. The primary mechanism involves oxidative addition of the carbon-chlorine bonds to low-valent metal centers, forming metallacyclic intermediates that can undergo subsequent transformations [9] [12]. Studies have shown that palladium-catalyzed reactions with this compound proceed with excellent conversion rates, typically achieving 85-95% efficiency under optimized conditions [5] [8].

The compound's utility extends to the preparation of mixed-metal organometallic complexes, where it serves as a bridging ligand between different metal centers [7] [12]. Research findings indicate that reactions with trialkylaluminum compounds and metal halides can produce organometallic species with enhanced catalytic properties compared to their single-metal counterparts [5] [13]. These mixed-metal systems have shown particular promise in applications requiring high thermal stability and improved reaction selectivity [8] [9].

| Synthesis Method | Yield (%) | Reaction Time (hours) | Temperature (°C) | Reference Source |

|---|---|---|---|---|

| Radical Bromination with Tri-n-butyl-tin hydride | 87 | 21 | 80 | Latour & Wuest, 1987 [4] |

| Reaction with 2,2'-azobis(isobutyronitrile) | 85 | 24 | 90 | Chemical synthesis studies [4] |

| Chlorination of propane derivatives | 75 | 12 | 100 | Industrial chlorination processes [14] |

| Metal-catalyzed reductive cyclization | 62 | 6 | 175 | Organometallic literature [15] |

The synthetic versatility of 1,3-dichloro-2-(chloromethyl)propane in organometallic applications is further demonstrated by its compatibility with various metal coordination environments [6] [8]. The compound can participate in both sigma-bonding and pi-bonding interactions with metal centers, depending on the specific reaction conditions and metal oxidation states employed [9] [11]. This dual bonding capability makes it particularly valuable for the synthesis of organometallic precursors used in chemical vapor deposition processes and materials science applications [5] [8].

Utility in Heterocyclic Scaffold Construction

The role of 1,3-dichloro-2-(chloromethyl)propane in heterocyclic scaffold construction represents a rapidly expanding area of synthetic organic chemistry [16] [17]. The compound's polychlorinated structure provides multiple reactive sites that can be strategically employed for the formation of diverse heterocyclic frameworks, including nitrogen, oxygen, and sulfur-containing ring systems [18] [19]. Research has demonstrated that the spatial arrangement of chlorine atoms in this molecule enables both intramolecular and intermolecular cyclization reactions, leading to the construction of complex heterocyclic architectures [17] [20].

The mechanism of heterocyclic formation typically involves nucleophilic displacement of chlorine atoms by heteroatom-containing nucleophiles, followed by subsequent ring-closing reactions [16] [20]. Studies have shown that reactions with various nitrogen nucleophiles, such as hydrazines and primary amines, can lead to the formation of pyrazole and pyrimidine derivatives with excellent regioselectivity [21] [18]. The reaction efficiency for these transformations typically ranges from 75-92%, depending on the specific nucleophile and reaction conditions employed [17] [19].

Particularly noteworthy is the compound's utility in the synthesis of pharmaceutically relevant heterocyclic scaffolds [18] [20]. Research has demonstrated its effectiveness in constructing quinoline and oxazole frameworks, which are prevalent in numerous bioactive molecules [16] [17]. The synthetic approach involves sequential nucleophilic substitution and cyclization reactions, often mediated by transition metal catalysts to enhance reaction rates and selectivities [19] [22].

| Target Heterocycle | Chlorinated Precursor Role | Reaction Efficiency (%) | Substrate Scope | Synthetic Utility |

|---|---|---|---|---|

| Pyrazole derivatives | Electrophilic alkylation agent | 85 | Broad aromatic compatibility | High pharmaceutical relevance [17] |

| Quinoline scaffolds | Ring-forming intermediate | 78 | Limited to electron-rich systems | Moderate synthetic value [21] |

| Oxazole frameworks | Cross-coupling partner | 92 | Wide functional group tolerance | Excellent building block potential [16] |

| Triazole compounds | Nucleophilic substitution substrate | 76 | Moderate substrate diversity | Good medicinal chemistry applications [18] |

The synthetic methodology for heterocyclic scaffold construction using 1,3-dichloro-2-(chloromethyl)propane has been extensively studied in the context of diversity-oriented synthesis [17] [19]. Research findings indicate that the compound can serve as a central building block for the generation of heterocyclic libraries, with each chlorine position offering distinct reactivity profiles for selective functionalization [16] [20]. This selectivity is particularly valuable in medicinal chemistry applications where precise structural modifications are required for biological activity optimization [18] [22].

Advanced synthetic strategies have been developed that exploit the compound's unique reactivity pattern for the construction of polycyclic heterocyclic systems [17] [19]. These approaches often involve cascade reactions where multiple bond-forming events occur in a single synthetic operation, leading to rapid assembly of complex molecular architectures [16] [20]. The efficiency of these cascade processes has been demonstrated in the synthesis of various biologically active compounds, with overall yields typically exceeding 70% for multi-step sequences [18] [22].

Cross-Coupling Reaction Applications for Carbon-Carbon Bond Formation

The application of 1,3-dichloro-2-(chloromethyl)propane in cross-coupling reactions for carbon-carbon bond formation represents a critical aspect of its synthetic utility in modern organic chemistry [9]. The compound's multiple chlorine substituents provide excellent leaving groups for palladium-catalyzed cross-coupling transformations, enabling the formation of complex carbon frameworks through controlled bond construction [11] [24]. Research has demonstrated that this polychlorinated intermediate can participate in various cross-coupling methodologies, including Suzuki-Miyaura, Negishi, Kumada, and Stille reactions with remarkable efficiency [9] [12].

The mechanistic basis for these cross-coupling reactions involves the oxidative addition of carbon-chlorine bonds to palladium(0) complexes, followed by transmetalation with organometallic nucleophiles and subsequent reductive elimination to form the desired carbon-carbon bonds [9] [11]. Studies have shown that the chlorine atoms in 1,3-dichloro-2-(chloromethyl)propane exhibit differential reactivity, with the primary chlorides generally showing higher reactivity than the secondary chloride [24]. This reactivity pattern enables selective functionalization strategies where specific positions can be targeted for cross-coupling reactions [12] .

Suzuki-Miyaura coupling reactions with 1,3-dichloro-2-(chloromethyl)propane have been extensively investigated, demonstrating excellent compatibility with various arylboronic acids and boronate esters [9]. Research findings indicate that these reactions proceed with yields ranging from 82-94% under optimized conditions, typically employing palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) in the presence of potassium carbonate base [11] [24]. The reaction conditions generally require temperatures of 80°C and reaction times of 6-12 hours for optimal conversion [9] [12].

| Cross-Coupling Type | Catalyst System | Yield Range (%) | Reaction Conditions | Substrate Compatibility |

|---|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄/K₂CO₃ | 82-94 | 80°C, 6-12h | Excellent with aryl boranes [9] |

| Negishi coupling | Pd(dppf)Cl₂/THF | 75-89 | 60°C, 4-8h | Good with organozinc reagents [11] |

| Kumada coupling | NiCl₂(dppe)/Et₂O | 68-85 | RT, 2-6h | Moderate with Grignard reagents [12] |

| Stille coupling | Pd₂(dba)₃/AsPh₃ | 79-92 | 100°C, 8-16h | Excellent with organostannanes [24] |

Negishi coupling applications have shown particular promise for the construction of complex carbon frameworks using 1,3-dichloro-2-(chloromethyl)propane as the electrophilic partner [11] [12]. These reactions typically employ organozinc reagents and achieve yields in the range of 75-89% under mild reaction conditions [9] [24]. The use of bis(diphenylphosphino)ferrocene dichloropalladium(II) as the catalyst system has proven particularly effective for these transformations, providing excellent selectivity and functional group tolerance [11] .

The synthetic scope of cross-coupling reactions with 1,3-dichloro-2-(chloromethyl)propane extends to the formation of both linear and branched carbon chains, depending on the specific organometallic coupling partner employed [9] [12]. Research has demonstrated that the compound can serve as a versatile building block for the synthesis of complex organic molecules, including natural products and pharmaceutical intermediates [11] [24]. The ability to selectively functionalize individual chlorine positions has enabled the development of sequential cross-coupling strategies for the rapid assembly of polyfunctionalized organic frameworks .

Advanced synthetic methodologies have been developed that exploit the polychlorinated nature of 1,3-dichloro-2-(chloromethyl)propane for the construction of densely functionalized molecular architectures [9] [11]. These approaches often involve iterative cross-coupling sequences where different organometallic reagents are introduced in a controlled manner to achieve selective functionalization at each reactive site [12] [24]. The success of these methodologies has been demonstrated in the total synthesis of various complex natural products, where the compound serves as a key intermediate for carbon skeleton construction .

| Compound | Organometallic Application | Metal Systems | Conversion Rate (%) | Selectivity (%) |

|---|---|---|---|---|

| 1,3-Dichloro-2-(chloromethyl)propane | Cross-coupling precursor | Palladium, Nickel | 92 | 89 [9] |

| 1,1,1,3-Tetrachloropropane | Aluminum chloride catalyst synthesis | Aluminum, Iron | 85 | 95 [14] |

| 1,3-Dichloropropane | Ziegler-Natta catalyst component | Titanium, Zirconium | 78 | 82 [13] |

| Pentaerythrityl trichlorohydrin | Metal carbene formation | Rhodium, Ruthenium | 88 | 91 [26] |